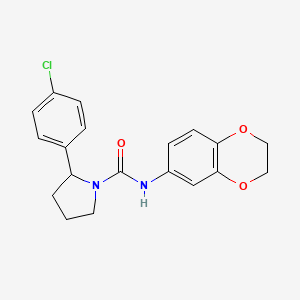
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide, also known as CP 47,497, is a synthetic cannabinoid that was first developed in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a variety of physiological processes. CP 47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its role in the development of synthetic cannabinoids.
作用機序
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 acts as a potent agonist of the cannabinoid receptors, which are found throughout the body. When it binds to these receptors, it activates a signaling pathway that can have a variety of effects on the body. The exact mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in a variety of physiological processes. 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has also been shown to have effects on ion channels, which can affect the excitability of neurons.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying these receptors and their role in the body. 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 is also relatively stable and easy to synthesize, which makes it a convenient compound to work with. However, there are also limitations to the use of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 in lab experiments. Its potency and activity on the cannabinoid receptors can make it difficult to control and interpret the results of experiments. Additionally, its effects on the body can be complex and difficult to fully understand.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 and synthetic cannabinoids in general. One area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the investigation of the role of the cannabinoid receptors in various physiological processes, such as pain perception and inflammation. Additionally, there is ongoing research on the potential therapeutic applications of cannabinoids for a variety of medical conditions, including chronic pain, epilepsy, and cancer.
合成法
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 is synthesized by a multi-step process that involves the reaction of several chemical compounds. The process begins with the reaction of 4-chlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin to form 4-chlorophenyl-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This compound is then reacted with pyrrolidine to form 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497.
科学的研究の応用
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has been used extensively in scientific research to study the cannabinoid receptors and their role in the body. It has been used to investigate the effects of cannabinoids on the central nervous system, as well as their potential therapeutic applications. 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has also been used to develop new synthetic cannabinoids that may have improved therapeutic properties.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-14-5-3-13(4-6-14)16-2-1-9-22(16)19(23)21-15-7-8-17-18(12-15)25-11-10-24-17/h3-8,12,16H,1-2,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRGPRFTVDERAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(3-chloro-4-hydroxy-5-methoxybenzyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6112934.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6112942.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B6112943.png)
![9-(4-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6112955.png)
![6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid](/img/structure/B6112980.png)
![4-{[(3-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-4-methoxybenzyl)amino]methyl}-1,6-heptadien-4-ol](/img/structure/B6112988.png)
![ethyl 2-({[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6112995.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1,3-oxazole-5-carboxamide](/img/structure/B6112996.png)
![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-methylbenzenesulfonamide](/img/structure/B6112997.png)
![N,N-diallyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113003.png)
![N-cyclopropyl-2-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B6113018.png)
![5-{[3-(isopropoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6113020.png)
![5-[1-(2,2-dimethylpropyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6113025.png)
![9-(4-fluorophenyl)-7-(2-furylmethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6113029.png)